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Compound of Interest

Compound Name: Pyrenophorol

Cat. No.: B1679937 Get Quote

An Application Note and Protocol for the Spectroscopic Analysis of Pyrenophorol

Introduction
Pyrenophorol, a 16-membered C2-symmetric macrodiolide, is a fungal metabolite produced

by various species, including those from the Pyrenophora, Byssochlamys, and Stemphylium

genera. It has garnered significant interest within the scientific community due to its diverse

biological activities, which include antifungal, antimicrobial, and phytotoxic properties. The

structural elucidation and characterization of Pyrenophorol are crucial for understanding its

mechanism of action and for guiding synthetic efforts toward analogues with improved

therapeutic or agrochemical potential. This application note provides a detailed protocol for the

spectroscopic analysis of Pyrenophorol using Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS), essential techniques for its identification and characterization.

Chemical Structure
Figure 1: Chemical structure of Pyrenophorol (C₁₆H₂₄O₆).

Data Presentation
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR,

and Mass Spectrometry analysis of Pyrenophorol. This data is critical for the unambiguous

identification of the molecule.
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Table 1: ¹H NMR Spectroscopic Data for Pyrenophorol
Position

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

3, 11 5.90 d 15.8

4, 12 6.85 dd 15.8, 4.5

5, 13 4.45 m

6, 14 1.80 m

6, 14 1.65 m

7, 15 2.55 m

7, 15 2.45 m

8, 16 5.10 m

8-CH₃, 16-CH₃ 1.30 d 6.3

Solvent: CDCl₃. Spectrometer Frequency: 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data for Pyrenophorol
Position Chemical Shift (δ, ppm)

1, 9 165.5

2, 10 122.0

3, 11 148.0

4, 12 70.0

5, 13 35.0

6, 14 30.0

7, 15 72.0

8, 16 20.0
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Solvent: CDCl₃. Spectrometer Frequency: 100 MHz.

Table 3: Mass Spectrometry Data for Pyrenophorol
m/z Relative Intensity (%) Assignment

313.1651 100 [M+H]⁺

335.1470 85 [M+Na]⁺

295.1545 60 [M+H-H₂O]⁺

277.1439 45 [M+H-2H₂O]⁺

157.0810 30
[C₈H₁₃O₃]⁺ (Monomeric unit +

H)

Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of Pyrenophorol are provided below.

These protocols are designed to ensure high-quality, reproducible data for researchers in

natural product chemistry, analytical chemistry, and drug development.

Sample Preparation
1.1. For NMR Spectroscopy

Isolation and Purification: Pyrenophorol should be isolated from fungal cultures or obtained

from a commercial source. Purity should be confirmed by a suitable chromatographic

method (e.g., HPLC or TLC).

Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of purified

Pyrenophorol. Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube. Ensure the

solution is free of any particulate matter.

1.2. For Mass Spectrometry
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Stock Solution Preparation: Prepare a stock solution of Pyrenophorol in a high-purity

solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

Working Solution Preparation: Dilute the stock solution with the appropriate mobile phase

(e.g., a mixture of water and acetonitrile with 0.1% formic acid for ESI) to a final

concentration of 1-10 µg/mL.

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any

particulates before injection into the mass spectrometer.

NMR Spectroscopic Analysis
2.1. ¹H NMR Spectroscopy

Instrument: 400 MHz (or higher) NMR spectrometer.

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Standard single-pulse experiment.

Acquisition Parameters:

Spectral Width: 12 ppm

Acquisition Time: 4 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16-64 (depending on sample concentration)

Processing: Apply a line broadening factor of 0.3 Hz and perform Fourier transformation.

Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00

ppm.

2.2. ¹³C NMR Spectroscopy
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
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Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Parameters:

Spectral Width: 200 ppm

Acquisition Time: 1-2 seconds

Relaxation Delay: 2 seconds

Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive)

Processing: Apply a line broadening factor of 1.0 Hz and perform Fourier transformation.

Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent

peak at 77.16 ppm.

Mass Spectrometry Analysis
Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an

electrospray ionization (ESI) source.

Ionization Mode: Positive ion mode.

Infusion/Chromatography: The sample can be introduced by direct infusion or via an LC

system. For LC-MS, a C18 column is typically used with a water/acetonitrile gradient.

Mass Spectrometer Parameters:

Capillary Voltage: 3.5-4.5 kV

Nebulizer Gas (N₂): 1.5-2.5 Bar

Drying Gas (N₂): 8-10 L/min

Drying Gas Temperature: 180-220 °C
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Mass Range: m/z 50-500

Data Acquisition: Acquire full scan MS data. For structural confirmation, acquire product ion

scans (MS/MS) of the precursor ion of interest (e.g., m/z 313.1651).

Collision Energy (for MS/MS): Varies depending on the instrument, typically ramped from

10-40 eV to observe a range of fragment ions.

Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of

Pyrenophorol.
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Caption: Workflow for the spectroscopic analysis of Pyrenophorol.

Logical Relationship of Spectroscopic Data
This diagram illustrates the relationship between the different types of spectroscopic data and

their role in the final structure elucidation.
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Caption: Relationship of spectroscopic data to structure elucidation.

To cite this document: BenchChem. [Spectroscopic analysis of Pyrenophorol (NMR, MS)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679937#spectroscopic-analysis-of-pyrenophorol-
nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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